Aspochalasin M

Beschreibung

Aspochalasin M has been reported in Mariannaea elegans with data available.

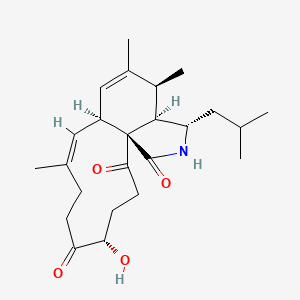

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,5S,9Z,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,20,22,27H,6-10H2,1-5H3,(H,25,29)/b14-11-/t16-,17+,18+,20+,22+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCXTRJHTIEBIA-DNJNAQMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C(CCC(=O)C(CCC3=O)O)C)C=C1C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CCC(=O)[C@H](CCC3=O)O)/C)C=C1C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aspochalasin M: A Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspochalasin M is a cytochalasan-class secondary metabolite produced by the fungus Aspergillus flavipes. First identified from a marine sponge-derived strain of this fungus, Aspochalasin M belongs to a large family of structurally complex and biologically active compounds. This guide provides a comprehensive overview of the discovery, fungal source, and associated methodologies for the study of Aspochalasin M, intended to support further research and development in the fields of oncology and infectious diseases. While data on Aspochalasin M is still emerging, this document consolidates the available information on its biological activities and provides context from related aspochalasin analogs.

Discovery and Fungal Source

Aspochalasin M was first reported as a natural product isolated from the fungus Aspergillus flavipes, which was derived from a Sri Lankan demosponge.[1] This discovery highlights the rich biodiversity of marine-derived fungi as a source of novel bioactive compounds. The producing strain, Aspergillus flavipes (KR063133), was found to produce a series of aspochalasins, including Aspochalasin B, D, and M.[1]

Further research has identified a biosynthetic gene cluster in Aspergillus flavipes CNL-338 responsible for the production of several aspochalasins, including Aspochalasin M.[2] This finding opens avenues for biosynthetic engineering and the potential for scaled-up production of Aspochalasin M and its analogs.

Physicochemical Properties

While detailed physicochemical data for Aspochalasin M is not extensively published, some basic properties can be inferred from its structure and data from related compounds. Like other aspochalasins, it is an amorphous white powder. The molecular weight of Aspochalasin M has been determined to be 401 daltons.[1]

Biological Activity

The biological activities of Aspochalasin M have not been as extensively characterized as some other members of the aspochalasin family. However, based on the known activities of its co-isolated analogs, Aspochalasin M is predicted to exhibit cytotoxic and antibacterial properties.

Cytotoxic Activity

While specific IC50 values for Aspochalasin M against various cancer cell lines are not yet publicly available, other aspochalasins have demonstrated potent cytotoxic effects. For context, Table 1 summarizes the cytotoxic activities of some related aspochalasin compounds. This data suggests that Aspochalasin M likely possesses antiproliferative properties that warrant further investigation.

Table 1: Cytotoxic Activity of Selected Aspochalasin Analogs

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Phomacin A | HT-29 | 0.6 | [2] |

| Phomacin B | HT-29 | 1.4 | [2] |

| Aspochalasin analog 17 | HT-29 | 7.4 | [2] |

| Aspochalasin analog 18 | HT-29 | 49.09 µM | [2] |

| Aspochalasin H | Ba/F3 | >50 µM | [2] |

| Aspochalasin analog 5 | Ba/F3 | 0.49 | [2] |

| Aspochalasin I | Mel-Ab (melanogenesis inhibition) | 22.4 µM |

Antibacterial Activity

The initial report on the isolation of Aspochalasin M was in the context of screening for antibacterial metabolites.[1] While the specific antibacterial activity of Aspochalasin M was not detailed in the abstract, the co-isolated compounds, Aspochalasin B and D, showed activity against Gram-positive bacteria. This suggests that Aspochalasin M may also possess antibacterial properties. Table 2 presents the Minimum Inhibitory Concentration (MIC) values for Aspochalasins B and D.

Table 2: Antibacterial Activity of Co-isolated Aspochalasins

| Compound | Bacterium | MIC (µg/mL) | Reference |

| Aspochalasin B | Bacillus subtilis | 16 | [1] |

| Staphylococcus aureus | 32 | [1] | |

| MRSA | 32 | [1] | |

| Aspochalasin D | Bacillus subtilis | 32 | [1] |

| Staphylococcus aureus | 32 | [1] | |

| MRSA | 32 | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Aspochalasin M are crucial for its further study. The following sections outline the general methodologies employed in the discovery of aspochalasins, which can be adapted for Aspochalasin M.

Fungal Culture and Extraction

The workflow for obtaining Aspochalasin M begins with the cultivation of the producing fungal strain, Aspergillus flavipes.

Caption: Fungal Culture and Extraction Workflow for Aspochalasin M.

The fungus is typically cultured on a solid rice medium to promote the production of secondary metabolites. After a suitable incubation period, the fungal mycelia are harvested and extracted with an organic solvent, such as ethyl acetate, to yield a crude extract containing a mixture of compounds.

Isolation and Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate Aspochalasin M.

Caption: Isolation and Purification Workflow for Aspochalasin M.

A common approach involves initial fractionation of the crude extract using silica gel vacuum liquid chromatography (VLC). The resulting fractions are then screened for biological activity (bioassay-guided fractionation). Active fractions are further purified using techniques such as Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of Aspochalasin M is determined using a combination of spectroscopic techniques.

Caption: Structure Elucidation Workflow for Aspochalasin M.

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the carbon-hydrogen framework and the connectivity of the atoms. High-resolution mass spectrometry (HR-ESI-MS) is employed to determine the elemental composition and confirm the molecular weight. The collective data is then compared with that of known aspochalasins to confirm the final structure.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the cytochalasan class of compounds, to which aspochalasins belong, is the inhibition of actin polymerization.[2] They achieve this by binding to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers. This disruption of the actin cytoskeleton interferes with numerous cellular processes, including cell division, motility, and maintenance of cell shape, which ultimately contributes to their cytotoxic effects.

Caption: Proposed Mechanism of Action for Aspochalasin M.

While the general mechanism of actin polymerization inhibition is well-established for cytochalasans, the specific downstream signaling pathways affected by Aspochalasin M have not yet been elucidated. Further research is needed to identify the precise molecular targets and signaling cascades that are modulated by this compound, which could reveal novel therapeutic opportunities.

Future Directions

Aspochalasin M represents a promising natural product with potential for development as a therapeutic agent. Key areas for future research include:

-

Comprehensive Biological Profiling: Detailed in vitro and in vivo studies are required to fully characterize the cytotoxic and antibacterial activities of Aspochalasin M against a broad range of cancer cell lines and pathogenic bacteria.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways affected by Aspochalasin M will provide a deeper understanding of its molecular mechanism and may identify novel therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Aspochalasin M analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

-

Biosynthetic Engineering: Leveraging the identified biosynthetic gene cluster could enable the production of novel aspochalasin derivatives with improved therapeutic profiles.

Conclusion

Aspochalasin M, a secondary metabolite from the marine-derived fungus Aspergillus flavipes, is a member of the promising cytochalasan class of natural products. While current knowledge about its specific biological activities and mechanisms is limited, its structural relationship to other bioactive aspochalasins suggests significant potential for further investigation. This technical guide provides a foundational resource for researchers to advance the study of Aspochalasin M and explore its therapeutic applications.

References

The Natural Origin of Aspochalasin M from Aspergillus flavipes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochalasin M, a member of the cytochalasan family of mycotoxins, is a secondary metabolite naturally produced by the filamentous fungus Aspergillus flavipes. This technical guide provides an in-depth overview of the natural origin of Aspochalasin M, detailing its biosynthesis, isolation, and characterization. The document summarizes quantitative data on its production, provides comprehensive experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction

Aspergillus flavipes is a ubiquitous fungus known to produce a diverse array of bioactive secondary metabolites, including a significant number of cytochalasans.[1][2][3] Aspochalasins are a specific subgroup of cytochalasans characterized by a perhydroisoindolone ring fused to a macrocyclic ring, with leucine serving as the amino acid precursor.[2] These compounds have garnered interest from the scientific community due to their wide range of biological activities, including cytotoxic, antimicrobial, and antiviral properties.[2][4] Aspochalasin M, specifically, has been isolated from cultures of Aspergillus flavipes and its unique chemical structure continues to be a subject of scientific investigation.[3][5] This guide serves as a technical resource for professionals engaged in natural product chemistry, mycology, and drug discovery, focusing on the scientific foundation of Aspochalasin M's origin.

Quantitative Data on Aspochalasin M Production

The production of Aspochalasin M by Aspergillus flavipes is influenced by various factors, including the fungal strain, culture conditions, and extraction methodology. While yields can vary significantly, documented research provides some quantitative insights.

| Compound | Fungal Strain | Fermentation Scale | Yield | Source |

| Aspochalasin M | Aspergillus flavipes | Not specified | 2.3 mg | [5] |

| Aspochalasin D | Aspergillus flavipes 3.17641 | Optimized culture | 812.1 mg/L | [6] |

Note: The yield of Aspochalasin D is included for comparative purposes to illustrate the production potential of aspochalasins in A. flavipes through metabolic engineering.

Experimental Protocols

Fungal Cultivation and Fermentation

A representative protocol for the cultivation of Aspergillus flavipes for the production of aspochalasins is as follows:

-

Strain and Culture Maintenance: Aspergillus flavipes strains can be isolated from various environmental sources, such as soil or marine sediments.[4][7] Pure cultures are maintained on a suitable solid medium like Potato Dextrose Agar (PDA).

-

Seed Culture Preparation: A small piece of the mycelial agar plug is inoculated into a liquid seed medium (e.g., Potato Dextrose Broth) and incubated for several days to generate sufficient biomass.

-

Large-Scale Fermentation: The seed culture is then transferred to a large-scale solid-state or submerged fermentation medium. Solid rice medium is commonly used for cytochalasan production.[2][3] The fermentation is carried out under controlled temperature and aeration for a period of several weeks to allow for the accumulation of secondary metabolites.

Isolation and Purification of Aspochalasin M

The following is a generalized workflow for the extraction and purification of Aspochalasin M from Aspergillus flavipes cultures.

Caption: General workflow for the isolation and purification of Aspochalasin M.

-

Extraction: The fermented solid culture or mycelial mass from a liquid culture is extracted exhaustively with an organic solvent such as ethyl acetate (EtOAc).[7]

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatographic Fractionation: The resulting fractions are further purified using a series of chromatographic techniques. This typically involves column chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-20.[7]

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, often with a C18 column, to yield pure Aspochalasin M.[5]

Structure Elucidation and Characterization

The chemical structure of Aspochalasin M is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the precise molecular formula of the compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[3] The comparison of NMR data with known aspochalasins is also a crucial step in structure confirmation.[3]

Biosynthesis of Aspochalasin M

The biosynthesis of aspochalasins in Aspergillus flavipes is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[8] A specific biosynthetic gene cluster, designated as ffs, has been identified in a marine-derived strain of A. flavipes and is responsible for the production of several aspochalasins, including Aspochalasin M.[8]

The proposed biosynthetic pathway begins with the iterative incorporation of malonyl-CoA units by the PKS module of the ffsA gene, followed by the addition of L-leucine by the NRPS module.[8] Subsequent enzymatic modifications, including cyclization and oxidation steps, lead to the formation of the characteristic aspochalasan scaffold.

Caption: Proposed biosynthetic pathway for Aspochalasin M in Aspergillus flavipes.

Conclusion

Aspochalasin M from Aspergillus flavipes represents a fascinating example of the complex secondary metabolism in fungi. This technical guide has provided a consolidated overview of its natural origin, including quantitative production data, detailed experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of Aspochalasin M and other bioactive compounds from this prolific fungal source. Continued research into the biosynthesis and biological activities of aspochalasins holds significant promise for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochalasans Produced by the Coculture of Aspergillus flavipes and Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavichalasines A–M, cytochalasan alkaloids from Aspergillus flavipes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced production of aspochalasin D through genetic engineering of Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iomcworld.com [iomcworld.com]

Elucidation of the Aspochalasin M Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochalasin M, a member of the cytochalasan family of fungal secondary metabolites, exhibits a range of biological activities that have garnered interest within the drug development community. Understanding its biosynthesis is critical for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the elucidated biosynthetic pathway of aspochalasin M. It details the enzymatic steps from primary metabolites to the final complex structure, supported by available data and experimental methodologies. This document is intended to serve as a core resource for researchers in natural product biosynthesis, fungal genetics, and pharmaceutical sciences.

Introduction

Aspochalasins are a class of mycotoxins produced by various fungi, notably species of Aspergillus, such as Aspergillus flavipes and Aspergillus caespitosus.[1][2] These compounds are characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. Their diverse biological activities, including cytotoxic and anti-angiogenic effects, make them attractive scaffolds for drug discovery. Aspochalasin M is structurally closely related to other aspochalasins, such as aspochalasin B and D, differing by specific hydroxylations.[3] The elucidation of its biosynthetic pathway reveals a canonical route for cytochalasan formation involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes.

The Aspochalasin M Biosynthetic Gene Cluster and Core Synthesis

The biosynthesis of aspochalasins originates from a dedicated gene cluster, often designated as the 'flas' or 'aspo' cluster in producing organisms like Aspergillus flavipes.[4] This cluster encodes all the necessary enzymatic machinery for the synthesis of the aspochalasan core structure.

Key Enzymes and their Functions

The biosynthesis of the core aspochalasan structure is a concerted process involving several key enzymes. The central enzyme is a PKS-NRPS hybrid, which is responsible for assembling the polyketide and amino acid precursors.

| Enzyme | Gene (example) | Function | Precursors | Product |

| PKS-NRPS | flasA | Iterative type I PKS and single-module NRPS. Catalyzes the condensation of a polyketide chain with an amino acid (L-Leucine for aspochalasins). | Malonyl-CoA, L-Leucine | Polyketide-amino acid intermediate |

| Trans-enoyl Reductase | flasB | Reduces a double bond in the polyketide chain. | NADPH | Reduced polyketide intermediate |

| Hydrolase | flasC | Releases the synthesized molecule from the PKS-NRPS. | H₂O | Pro-aspochalasin intermediate |

| Diels-Alderase | flasD | Catalyzes an intramolecular [4+2] cycloaddition to form the characteristic bicyclic ring system. | Pro-aspochalasin | Aspochalasin core structure |

Biosynthesis of the Aspochalasan Core

The biosynthesis commences with the iterative synthesis of a polyketide chain by the PKS domains of FlasA from malonyl-CoA units. This is followed by the incorporation of L-leucine by the NRPS module. The resulting polyketide-amino acid hybrid undergoes a crucial intramolecular Diels-Alder reaction, catalyzed by a putative Diels-Alderase, to form the characteristic perhydroisoindolone core fused to the macrocycle. Subsequent modifications, including reductions and cyclizations, lead to the formation of early pathway intermediates like aspochalasin D.

Tailoring Steps to Aspochalasin M

Aspochalasin M is derived from an earlier aspochalasin intermediate, most likely aspochalasin D, through a specific hydroxylation event.[3] This transformation is catalyzed by a tailoring enzyme, typically a cytochrome P450 monooxygenase.

Hydroxylation of Aspochalasin D

The chemical structure of aspochalasin M indicates the presence of an additional hydroxyl group at the C-7 position compared to aspochalasin D. This hydroxylation is a critical tailoring step that diversifies the chemical space of the aspochalasin family.

| Enzyme | Gene (Putative) | Function | Substrate | Product |

| Cytochrome P450 Monooxygenase | P450 (uncharacterized) | Catalyzes the stereospecific hydroxylation at the C-7 position. | Aspochalasin D | Aspochalasin M |

digraph "Aspochalasin M Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes AspochalasinD [label="Aspochalasin D", fillcolor="#FBBC05", fontcolor="#202124"]; P450 [label="Cytochrome P450\nMonooxygenase", fillcolor="#34A853", fontcolor="#FFFFFF"]; AspochalasinM [label="Aspochalasin M", fillcolor="#FBBC05", fontcolor="#202124"]; O2_NADPH [label="O₂, NADPH", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AspochalasinD -> P450; O2_NADPH -> P450; P450 -> AspochalasinM; }

Experimental Protocols

The elucidation of the aspochalasin M biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for aspochalasin biosynthesis.

Methodology:

-

Genome Sequencing: Sequence the genome of an aspochalasin M-producing fungal strain (e.g., Aspergillus flavipes) using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

-

Bioinformatic Analysis: Assemble the genome and analyze it using secondary metabolite prediction software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). Search for gene clusters containing a PKS-NRPS hybrid gene, which is a hallmark of cytochalasan biosynthesis.

-

Homology-based Search: Use the amino acid sequences of known aspochalasin biosynthetic enzymes (e.g., FlasA) as queries for BLAST searches against the sequenced genome to pinpoint the putative cluster.

Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the roles of individual genes within the cluster.

Methodology:

-

Gene Deletion: Create targeted gene knockouts of putative biosynthetic genes in the native producer using CRISPR/Cas9 or homologous recombination.

-

Metabolite Profiling: Cultivate the wild-type and mutant strains under identical conditions. Extract the secondary metabolites from the mycelium and culture broth using ethyl acetate. Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. A loss of aspochalasin M production in a mutant strain confirms the gene's involvement in the pathway.

-

Heterologous Expression: Clone the entire putative biosynthetic gene cluster or individual genes into a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Analyze the culture extracts of the transformed host for the production of aspochalasins.

In Vitro Enzyme Assays

Objective: To determine the specific function and catalytic parameters of a biosynthetic enzyme.

Methodology (for a putative P450 monooxygenase):

-

Protein Expression and Purification: Codon-optimize the gene encoding the putative P450 and clone it into an expression vector (e.g., pET-28a). Express the protein in E. coli BL21(DE3) and purify it using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: Prepare a reaction mixture containing the purified enzyme, the substrate (aspochalasin D), a cofactor (NADPH), and a suitable buffer. A cytochrome P450 reductase may also be required. Incubate the reaction at an optimal temperature (e.g., 28-30°C).

-

Product Analysis: Quench the reaction and extract the products. Analyze the extract by HPLC-MS and compare the retention time and mass spectrum with an authentic standard of aspochalasin M.

-

Kinetic Analysis: Vary the substrate concentration to determine the kinetic parameters (Km and kcat) of the enzyme.

Quantitative Data

While specific quantitative data for the biosynthesis of aspochalasin M is not yet extensively published, the following table outlines the types of data that are crucial for a comprehensive understanding of the pathway and for metabolic engineering efforts. Data from related aspochalasin biosynthetic studies are provided for context.

| Parameter | Value | Compound | Organism | Reference |

| Production Titer (Wild-Type) | ~25 mg/L | Cytochalasin E | Aspergillus clavatus | [1] |

| Production Titer (Engineered) | ~175 mg/L | Cytochalasin E | Aspergillus clavatus (ccsR overexpression) | [1] |

| Enzyme Km | - | - | - | Data not available |

| Enzyme kcat | - | - | - | Data not available |

Conclusion and Future Perspectives

The biosynthetic pathway of aspochalasin M follows a conserved route for cytochalasan formation, initiated by a PKS-NRPS and finalized by a series of tailoring enzymes. The final step is a proposed hydroxylation of aspochalasin D by a cytochrome P450 monooxygenase. While the core pathway is well-understood, the specific enzymes responsible for the late-stage modifications leading to aspochalasin M require further characterization. Future work should focus on the heterologous expression and in vitro characterization of the putative tailoring enzymes to confirm their function and to obtain quantitative kinetic data. This knowledge will be instrumental for the targeted engineering of fungal strains for the enhanced production of aspochalasin M and the generation of novel, bioactive analogues for drug discovery.

References

- 1. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomimetic Synthesis of (+)-Aspergillin PZ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Biological Activity of Aspochalasin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasins are a class of cytochalasan mycotoxins produced by various fungi, notably species of Aspergillus.[1] These compounds are characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. The structural diversity within the aspochalasin family has given rise to a wide range of biological activities, making them a subject of significant interest in drug discovery and development. This guide provides a comprehensive overview of the known biological activities of aspochalasin compounds, with a focus on their cytotoxic, antimicrobial, and actin-modulating effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways affected by these compounds.

Data Presentation: Quantitative Biological Activity of Aspochalasins

The biological activities of aspochalasin compounds have been quantified in numerous studies. The following tables summarize the reported cytotoxic and antimicrobial activities, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Aspochalasin Compounds against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Aspochalasin B | HeLa | 4.96 | [2] |

| Aspochalasin D | NCI-H460 | Weak to moderate | [3] |

| Aspochalasin D | MCF-7 | Weak to moderate | [3] |

| Aspochalasin D | SF-268 | Weak to moderate | [3] |

| Aspochalasin I | NCI-H460 | Weak to moderate | [3] |

| Aspochalasin I | MCF-7 | Weak to moderate | [3] |

| Aspochalasin I | SF-268 | Weak to moderate | [3] |

| Aspochalasin J | NCI-H460 | Weak to moderate | [3] |

| Aspochalasin J | MCF-7 | Weak to moderate | [3] |

| Aspochalasin J | SF-268 | Weak to moderate | [3] |

| Aspochalasin K | NCI-H460 | Weak to moderate | [3] |

| Aspochalasin K | MCF-7 | Weak to moderate | [3] |

| Aspochalasin K | SF-268 | Weak to moderate | [3] |

| Phomacin A | HT-29 | 0.6 µg/mL | [4] |

| Phomacin B | HT-29 | 1.4 µg/mL | [4] |

| Aspochalasin W | PC3 | 30.4 | [4] |

| Aspochalasin W | HCT-116 | 39.2 | [4] |

| Aspochalasin H Analog | A2780 | 11.76 | [5] |

| Unnamed Aspochalasin | A2780 | 17.29 | [5] |

Table 2: Antimicrobial Activity of Aspochalasin Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aspochalamins | Gram-positive bacteria | Weak activity | [1] |

| Aspochalasin Analog 2 | Staphylococcus aureus | 40 | [5] |

| Aspochalasin Analog 2 | MRSA | 80 | [5] |

| Aspochalasin Analog 3 | Staphylococcus aureus | 80 | [5] |

| Aspochalasin Analog 3 | MRSA | >80 | [5] |

| Aspochalasin Analog 8 | Staphylococcus aureus | 40 | [5] |

| Aspochalasin Analog 8 | MRSA | 80 | [5] |

| Aspochalasin Analog 9 | Staphylococcus aureus | 80 | [5] |

| Aspochalasin Analog 9 | MRSA | >80 | [5] |

| Cytochalasin | Staphylococcus aureus | 64 | [6] |

| Cytochalasin | Staphylococcus aureus | 128 | [6] |

Core Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism of action for aspochalasin compounds, like other cytochalasans, is the disruption of the actin cytoskeleton.[4][7] This is a critical cellular structure involved in maintaining cell shape, motility, division, and intracellular transport. Aspochalasins bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and leading to a net depolymerization of the filaments.[7] This disruption triggers a cascade of downstream signaling events.

Figure 1. Core mechanism of aspochalasin action on the actin cytoskeleton.

Signaling Pathways Modulated by Aspochalasins

The disruption of the actin cytoskeleton by aspochalasin compounds initiates several downstream signaling pathways, leading to their observed biological effects.

Rho GTPase Signaling Pathway

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[8][9] Disruption of actin dynamics by aspochalasins can lead to the activation of Rho GTPases.[10] This activation, in turn, influences downstream effectors like Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which are involved in stress fiber formation, cell adhesion, and motility.[11][12]

Figure 2. Aspochalasin-induced modulation of the Rho GTPase signaling pathway.

Apoptosis Signaling Pathway

Aspochalasin compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is often initiated through the intrinsic (mitochondrial) pathway. Disruption of the actin cytoskeleton can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. This triggers a caspase cascade, ultimately leading to cell death.

Figure 3. Intrinsic apoptosis pathway induced by aspochalasins.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of aspochalasin compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well microplates

-

Aspochalasin compound stock solution (in a suitable solvent like DMSO)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aspochalasin compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 4. Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

96-well microplates

-

Aspochalasin compound stock solution

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow the microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Serial Dilution: Prepare two-fold serial dilutions of the aspochalasin compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth (turbidity). Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is significantly lower than the positive control.

Figure 5. Workflow for the broth microdilution MIC assay.

Conclusion

Aspochalasin compounds represent a promising class of natural products with a diverse range of biological activities, primarily stemming from their ability to disrupt the actin cytoskeleton. Their cytotoxic and antimicrobial properties, coupled with their influence on key signaling pathways such as Rho GTPase and apoptosis, make them valuable candidates for further investigation in the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers in this field. Further exploration into the structure-activity relationships and the intricate details of their signaling mechanisms will be crucial for unlocking the full therapeutic potential of aspochalasins.

References

- 1. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iomcworld.com [iomcworld.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Aspochalasin M: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Aspochalasin M, a member of the diverse cytochalasan family of fungal metabolites, has garnered significant interest in the scientific community for its potential therapeutic applications. These compounds are characterized by a highly substituted isoindole ring fused to a macrocyclic ring, a scaffold that offers numerous possibilities for synthetic modification.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of aspochalasin M and its analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to serve as a comprehensive resource for researchers engaged in the exploration and development of aspochalasin-based therapeutics.

Structure-Activity Relationship: Unraveling the Pharmacophore

The biological activity of aspochalasin M and its derivatives is intricately linked to their three-dimensional structure. Modifications at various positions on the isoindole core and the macrocycle can lead to significant changes in potency and selectivity. The following tables summarize the available quantitative data, providing a comparative overview of the cytotoxic and antimicrobial effects of different aspochalasin analogs.

Cytotoxicity Data

The anticancer activity of aspochalasin analogs is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity.

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| Aspochalasin W | C-7 unsubstituted | PC3 | 30.4 | [2] |

| HCT-116 | 39.2 | [2] | ||

| Aspochalasin V | C-7 hydroxyl, C-20 methylthio | - | No activity | [2] |

| Phomacin A | - | HT-29 | 0.6 (µg/mL) | [1] |

| Phomacin B | C-16 methoxy | HT-29 | 1.4 (µg/mL) | [1] |

| Analog of Phomacin B | C-21 ketone | HT-29 | 7.4 (µg/mL) | [1] |

| Aspochalasin analog 18 | - | HT-29 | 49.09 | [1] |

| Aspochalasin J | - | HeLa | 27.8 | [3] |

| Aspochalasin H1 analog 2 | - | A2780 | 17.29 | |

| Aspochalasin H1 analog 8 | - | A2780 | 11.76 |

Key Observations from Cytotoxicity SAR:

-

Substitution on the Isoindole Ring: The presence of a hydroxyl group at the C-7 position appears to be detrimental to cytotoxic activity, as evidenced by the inactivity of aspochalasin V compared to its unsubstituted analog, aspochalasin W.[2]

-

Modifications on the Macrocycle:

-

A methoxy group at C-16, as seen in phomacin B, reduces cytotoxicity compared to the unsubstituted phomacin A.[1]

-

Conversion of a functional group to a ketone at C-21 further diminishes activity.[1]

-

The stereochemistry and substitution pattern on the macrocycle play a crucial role, as even minor changes can significantly impact activity, as seen with the analogs of aspochalasin H1.

-

Antimicrobial Activity Data

Aspochalasins have also demonstrated activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

| Compound | Modification | Organism | MIC (µg/mL) | Reference |

| Aspochalasin G | C-21 ketone | Bacillus subtilis | Inhibitory | [2] |

| Staphylococcus aureus | Inhibitory | [2] | ||

| Micrococcus luteus | Inhibitory | [2] | ||

| Aspochalasin F | C-21 ester | - | Inactive | [2] |

| Aspochalasin H | C-17,18-diol-19,20-epoxy | - | No activity | [1] |

Key Observations from Antimicrobial SAR:

-

The C-21 Position: A ketone at the C-21 position, as in aspochalasin G, appears to be important for antibacterial activity, whereas an ester at the same position (aspochalasin F) leads to inactivity.[2]

-

Macrocycle Functionalization: The presence of a C-17,18-diol-19,20-epoxy moiety in aspochalasin H abrogates antibiotic activity.[1]

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the accurate assessment of biological activity and the generation of reliable SAR data. This section provides detailed methodologies for key in vitro assays.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.[2][4]

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][4] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2] A reference wavelength of >650 nm can be used to subtract background absorbance.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[6]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[6] Include a negative control (cells with medium only), a positive control (cells with LPS only), and vehicle controls.

-

Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well.[6]

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.[3]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compounds

-

Positive control antibiotic/antifungal

-

Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.

Visualizing the Core Concepts

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, provide a clear representation of key concepts related to aspochalasin M research.

References

- 1. iomcworld.com [iomcworld.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Aspochalasin M: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin M is a member of the aspochalasin family, a group of cytochalasan-type secondary metabolites produced by various fungi. These compounds are characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. Aspochalasin M, isolated from the marine-derived fungus Spicaria elegans, has demonstrated biological activity, notably moderate cytotoxicity against human leukemic HL-60 cells. This technical guide provides a summary of the available spectroscopic data for Aspochalasin M, focusing on Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data, alongside the experimental protocols for its characterization.

Spectroscopic Data

While the detailed raw data and spectra for Aspochalasin M are found in specialized chemical literature, this guide summarizes the key spectroscopic identifiers. The definitive structural elucidation of Aspochalasin M was achieved through a combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, in conjunction with mass spectrometry.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS analysis is crucial for determining the elemental composition of a molecule with high accuracy. For Aspochalasin M, the HRESIMS data provides the exact mass, which, in combination with NMR data, confirms its molecular formula.

| Ion | Measured m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | Data not available in search results | Calculated for C₂₄H₃₅NO₄ | C₂₄H₃₅NO₄ |

| [M+Na]⁺ | Data not available in search results | Calculated for C₂₄H₃₅NNaO₄ | C₂₄H₃₅NNaO₄ |

Note: While a Low-Resolution Electrospray Ionization Mass Spectrometry (LRESIMS) determined the molecular weight of Aspochalasin M to be 401 daltons, the precise high-resolution data was not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectroscopic data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, which is essential for elucidating the complete chemical structure and stereochemistry of Aspochalasin M.

¹H NMR Data (CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available in search results |

¹³C NMR Data (CDCl₃)

| Position | δC (ppm) |

| Data not available in search results |

Note: The complete and tabulated ¹H and ¹³C NMR data for Aspochalasin M were not available in the provided search results. The structural elucidation was based on the analysis of 1D and 2D NMR spectra as reported by Lin et al. (2009).

Experimental Protocols

The characterization of Aspochalasin M involves a series of steps from fungal cultivation to spectroscopic analysis. The general workflow is outlined below.

Fungal Cultivation and Extraction

The fungus Spicaria elegans is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites. After an adequate incubation period, the fungal mycelium and broth are separated. The desired metabolites are then extracted from both the mycelium and the broth using organic solvents, such as ethyl acetate.

Isolation and Purification

The crude extract, containing a mixture of compounds, is subjected to various chromatographic techniques for the isolation of individual metabolites. This typically involves a combination of column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Aspochalasin M.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

HRESIMS: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization source to determine the exact mass and elemental composition of the molecule.

Experimental Workflow for Aspochalasin M Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of Aspochalasin M.

Caption: Experimental workflow for the isolation and characterization of Aspochalasin M.

Biological Activity

Aspochalasin M has been reported to exhibit moderate cytotoxic activity against human leukemic HL-60 cells. The precise mechanism of action and the specific signaling pathways involved in its cytotoxic effects are yet to be fully elucidated and represent an area for future research in drug discovery and development.

Conclusion

Aspochalasin M is a fungal metabolite with potential for further investigation as a cytotoxic agent. This guide provides a summary of the key spectroscopic data and the general experimental procedures used for its isolation and characterization. The lack of detailed, publicly available NMR and HRESIMS data highlights the need for open data sharing in natural product research to accelerate the discovery and development of new therapeutic agents.

An In-depth Technical Guide to Fungal Secondary Metabolites from Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

The genus Aspergillus is a ubiquitous group of filamentous fungi renowned for its prolific production of a vast and diverse arsenal of secondary metabolites. These low-molecular-mass compounds are not essential for primary growth but play crucial roles in the organism's interaction with its environment, including defense, communication, and virulence.[1] From a human perspective, these metabolites represent a double-edged sword: some are potent mycotoxins that contaminate food and pose significant health risks, while others are invaluable pharmaceuticals, such as the antibiotic penicillin and the cholesterol-lowering drug lovastatin.[1][2] This guide provides a comprehensive overview of the major classes of secondary metabolites from Aspergillus, their biosynthesis, biological activities, and the intricate signaling pathways that regulate their production. Furthermore, it offers detailed experimental protocols for the cultivation of Aspergillus species and the extraction, purification, and characterization of their secondary metabolites.

Major Classes of Aspergillus Secondary Metabolites

Aspergillus species produce a wide array of secondary metabolites, which can be broadly categorized into four main classes based on their biosynthetic origins.[3]

-

Polyketides: This large and structurally diverse group of compounds is synthesized by polyketide synthases (PKSs). They are assembled from acetyl-CoA and malonyl-CoA units, leading to a vast range of structures, including aromatic compounds, macrolides, and pyranones.[4]

-

Nonribosomal Peptides: Synthesized by nonribosomal peptide synthetases (NRPSs), these peptides are independent of messenger RNA and ribosomes. NRPSs act as large, multi-enzyme complexes that sequentially add amino acid monomers to a growing peptide chain.[3]

-

Terpenes: These hydrocarbons are derived from the assembly of isoprene units. Terpene synthases and cyclases catalyze the formation of a wide variety of cyclic and acyclic structures.[3]

-

Alkaloids: This class of naturally occurring chemical compounds contains basic nitrogen atoms. Aspergillus alkaloids are often derived from amino acids and exhibit a broad spectrum of biological activities.[3][5]

In addition to these major classes, some Aspergillus secondary metabolites are hybrids, such as polyketide-nonribosomal peptide hybrids.[6]

Biosynthesis of Secondary Metabolites

The genes responsible for the biosynthesis of a particular secondary metabolite are typically organized in biosynthetic gene clusters (BGCs).[6] These clusters often contain the core synthesizing enzyme (e.g., PKS or NRPS), as well as genes encoding tailoring enzymes (e.g., oxidases, methyltransferases) that modify the initial backbone structure to generate the final bioactive compound.[6] The expression of these BGCs is tightly regulated and often remains silent under standard laboratory conditions, presenting a challenge for the discovery of novel compounds.[7]

Biological Activities of Aspergillus Secondary Metabolites

The secondary metabolites produced by Aspergillus species exhibit a wide range of biological activities, making them a rich source for drug discovery. These activities include:

-

Antimicrobial Activity: Many Aspergillus metabolites have shown potent activity against a range of bacteria and fungi.

-

Anticancer Activity: A significant number of compounds have demonstrated cytotoxicity against various cancer cell lines.

-

Antiviral Activity: Some metabolites have been found to inhibit viral replication.

-

Anti-inflammatory Activity: Certain compounds exhibit anti-inflammatory properties.

-

Antioxidant Activity: Several metabolites have been shown to possess antioxidant capabilities.

The following tables summarize the quantitative data for the biological activities of selected secondary metabolites from various Aspergillus species.

Table 1: Antibacterial Activity of Aspergillus Secondary Metabolites

| Compound | Aspergillus Species | Target Bacteria | MIC (µg/mL) | Reference(s) |

| Dihydrogeodin | A. terreus var. aureus | Bacillus subtilis | 6.25 | [8] |

| Fumigaclavine C | Aspergillus sp. | Bacillus subtilis | 7.8 | [8] |

| Staphylococcus aureus | 15.6 | [8] | ||

| Pseudomonas aeruginosa | 31.3 | [8] | ||

| Escherichia coli | 62.5 | [8] | ||

| Pseurotin A | Aspergillus sp. | Bacillus subtilis | 15.6 | [8] |

| Staphylococcus aureus | 15.6 | [8] | ||

| Pseudomonas aeruginosa | 31.3 | [8] | ||

| Escherichia coli | 31.3 | [8] | ||

| Helvolic acid | Aspergillus sp. | Helicobacter pylori | 8 | [8] |

| Rubrofusarin B | Aspergillus sp. | Bacillus subtilis | 1.9-31.2 | [8] |

| Escherichia coli | 1.9-31.2 | [8] | ||

| Pseudomonas fluorescens | 1.9-31.2 | [8] | ||

| Fonsecinone A | Aspergillus sp. | Bacillus subtilis | 1.9-31.2 | [8] |

| Escherichia coli | 1.9-31.2 | [8] | ||

| Pseudomonas fluorescens | 1.9-31.2 | [8] | ||

| Asperpyrone B | Aspergillus sp. | Bacillus subtilis | 1.9-31.2 | [8] |

| Escherichia coli | 1.9-31.2 | [8] | ||

| Pseudomonas fluorescens | 1.9-31.2 | [8] | ||

| Aurasperone A | Aspergillus sp. | Bacillus subtilis | 1.9-31.2 | [8] |

| Escherichia coli | 1.9-31.2 | [8] | ||

| Pseudomonas fluorescens | 1.9-31.2 | [8] | ||

| Unnamed Compounds | A. fumigatus | MRSA | 1.25-2.5 µM | [6] |

| Aspergiloxathene A | Aspergillus sp. | Staphylococcus aureus | 5.60 µM | [5] |

| MRSA | 22.40 µM | [5] | ||

| Δ2′-1′-dehydropenicillide | Aspergillus sp. | Helicobacter pylori | 21.73 µM | [5] |

| Dehydropenicillide | Aspergillus sp. | Helicobacter pylori | 21.61 µM | [5] |

Table 2: Anticancer Activity of Aspergillus Secondary Metabolites

| Compound/Extract | Aspergillus Species | Cancer Cell Line | IC50 | Reference(s) |

| A. fumigatus extract | A. fumigatus | Hepatocellular carcinoma (HepG-2) | 113 ± 3.7 µg/mL | [9] |

| A. fumigatus WA7S6 crude extract | A. fumigatus | Hela | 20.67 µg/mL | [10] |

| MCF-7 | 20.31 µg/mL | [10] | ||

| WI-38 (normal cells) | 345.1 µg/mL | [10] | ||

| Cytochalasan compounds | Aspergillus sp. | Small cell lung cancer (H446, H1048) | 0.0441 to 1.61 µM | [11] |

| Terrecyclic acid A | A. terreus | Human lung cancer (NCI-H460) | 10.6 µM | [12] |

| Human breast cancer (MCF-7) | 24.1 µM | [12] | ||

| Human CNS cancer (SF-268) | 14.7 µM | [12] | ||

| Fumitremorgin C | A. fumigatus, A. fischeri | Human leukemia (P-388) | 3.9 µg/mL (ED50) | [13] |

| 12,13-dihydroxyfumitremorgin C | A. fumigatus, A. fischeri | Human leukemia (U-937) | 1.8 µM | [13] |

| Human prostate cancer (PC-3) | 6.6 µM | [13] | ||

| Ds1-tryprostatin B | A. fumigatus | Lung cancer (NCI-H-522) | 15.8 µM (GI50) | [13] |

| Breast cancer (MCF-7) | 15.9 µM (GI50) | [13] | ||

| Prostate cancer (PC-3) | 11.9 µM (GI50) | [13] | ||

| 18-oxotryprostatin A | A. fumigatus | Lung cancer (A-549) | 1.3 µM | [13] |

| Spirotryprostatin E | A. fumigatus | Leukemia (MOLT-4) | 3.1 µM | [13] |

| Leukemia (HL-60) | 2.3 µM | [13] | ||

| Lung cancer (A-549) | 3.1 µM | [13] | ||

| Griseofulvin | P. griseofulvum | Human cervical cancer (HeLa) | 20 µM | [13] |

| Human squamous cancer (SCC-114) | 35 µM | [13] | ||

| Ophiobolin A | Aspergillus sp. | Lung cancer (A-549) | 0.1 µM | [13] |

| Colon cancer (HT-29) | 0.1 µM | [13] | ||

| Melanoma (Mel-20) | 0.1 µM | [13] | ||

| Leukemia (P-388) | 0.06 µM | [13] | ||

| Ovarian cancer (OVCAR-3) | 0.3 µM | [13] | ||

| Ophiobolin O | Aspergillus sp. | Breast cancer (MCF-7) | 17.9 µM | [13] |

| Leukemia (P-388) | 4.7 µM | [13] |

Table 3: Antioxidant and Anti-inflammatory Activities of Aspergillus Secondary Metabolites

| Compound/Extract | Aspergillus Species | Activity | IC50/ABS0.5 | Reference(s) |

| A. fumigatus extract | A. fumigatus | Antioxidant (DPPH) | 5 µg/mL | [9] |

| A. wentii extract | A. wentii | Antioxidant (DPPH) | 131.85 ± 0.72 µg/mL | [14][15] |

| Antioxidant (Phenanthroline) | 55.58 ± 1.08 µg/mL (ABS0.5) | [14][15] | ||

| A. niveus extract | A. niveus | Antioxidant (ABTS) | 78.15 ± 1.41 µg/mL | [14][15] |

| A. quadrilineatus extract | A. quadrilineatus | Anti-inflammatory | 280.00 ± 0.43 µg/mL | [14][15] |

Regulation of Secondary Metabolism: Key Signaling Pathways

The production of secondary metabolites in Aspergillus is a tightly controlled process, governed by a complex network of signaling pathways that respond to various environmental cues such as light, pH, and nutrient availability.[16] Three of the most well-characterized regulatory systems are the G-protein mediated signaling pathway, the mitogen-activated protein kinase (MAPK) cascade, and the Velvet complex.

G-Protein Mediated Signaling Pathway

This pathway is a crucial mechanism for sensing and responding to external stimuli.[1][8] It is initiated by G-protein coupled receptors (GPCRs) located on the cell surface. Upon binding of a ligand, the GPCR activates a heterotrimeric G-protein, leading to the dissociation of its Gα and Gβγ subunits.[17][18] These subunits then trigger downstream signaling cascades, including the protein kinase A (PKA) and MAPK pathways, which in turn modulate the expression of genes involved in secondary metabolism.[1][8]

Caption: G-Protein Mediated Signaling Pathway in Aspergillus.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a highly conserved signaling cascade in eukaryotes that plays a central role in relaying extracellular signals to the nucleus to regulate gene expression.[2][13] In Aspergillus, the MAPK module, consisting of a series of protein kinases (MAPKKK, MAPKK, and MAPK), is involved in controlling development and secondary metabolism.[3][13] The final MAPK in the cascade can translocate to the nucleus and phosphorylate transcription factors, thereby modulating the expression of target genes, including those within BGCs.[3]

Caption: Mitogen-Activated Protein Kinase (MAPK) Cascade in Aspergillus.

The Velvet Complex

The Velvet complex is a key regulatory hub that coordinates secondary metabolism with fungal development, particularly in response to light.[19] In the dark, the core components, VeA and VelB, form a complex that translocates to the nucleus.[5] Here, it interacts with a global regulator, LaeA, a methyltransferase, to form the VelB-VeA-LaeA heterotrimeric complex.[1][20] This complex is thought to remodel chromatin, making the BGCs accessible for transcription.[18] In the presence of light, VeA is retained in the cytoplasm, leading to the disassembly of the nuclear complex and the silencing of many BGCs.[5]

Caption: The Light-Dependent Regulation by the Velvet Complex.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Aspergillus species and the subsequent extraction, purification, and characterization of their secondary metabolites.

Fungal Cultivation

5.1.1 Submerged Fermentation

This method involves growing the fungus in a liquid medium, which allows for homogenous growth and is scalable for large-scale production.[21]

-

Materials:

-

Aspergillus spore suspension (1 x 10^6 spores/mL)

-

Liquid medium (e.g., Potato Dextrose Broth, Malt Extract Broth)

-

Erlenmeyer flasks

-

Shaking incubator

-

-

Procedure:

-

Prepare the desired liquid medium and sterilize by autoclaving.

-

Inoculate the sterile medium with the Aspergillus spore suspension to a final concentration of 1 x 10^6 spores/mL.[22]

-

Incubate the flasks in a shaking incubator at a controlled temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a specified period (e.g., 7-14 days).[10][22] The optimal conditions will vary depending on the Aspergillus species and the target metabolite.

-

Monitor the fermentation broth periodically for growth and secondary metabolite production.

-

5.1.2 Solid-State Fermentation

This technique mimics the natural growth habitat of filamentous fungi and can often lead to the production of a different profile of secondary metabolites compared to submerged fermentation.[23][24]

-

Materials:

-

Aspergillus spore suspension (1 x 10^6 spores/mL)

-

Solid substrate (e.g., rice, wheat bran, agar medium)[23]

-

Erlenmeyer flasks or Petri dishes

-

Incubator

-

-

Procedure:

-

Prepare the solid substrate and adjust the moisture content to the desired level (e.g., 40-60%).[23] Sterilize the substrate by autoclaving.

-

Inoculate the sterile substrate with the Aspergillus spore suspension.[10]

-

Incubate the culture statically at a controlled temperature (e.g., 25-30°C) for a specified period (e.g., 14-21 days).[23]

-

Ensure adequate aeration during incubation.

-

Extraction of Secondary Metabolites

The choice of extraction solvent is critical and depends on the polarity of the target metabolites. Ethyl acetate is a commonly used solvent for extracting a broad range of fungal secondary metabolites.[25][26]

-

Materials:

-

Fungal culture (liquid or solid)

-

Ethyl acetate

-

Separatory funnel (for liquid culture) or beaker (for solid culture)

-

Filter paper

-

Rotary evaporator

-

-

Procedure (from Liquid Culture):

-

Separate the fungal mycelium from the culture broth by filtration.

-

Transfer the filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for several minutes, periodically venting to release pressure.

-

Allow the layers to separate. The ethyl acetate layer (typically the upper layer) will contain the extracted metabolites.

-

Collect the ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification of Secondary Metabolites

The crude extract is a complex mixture of compounds that requires further purification to isolate the individual secondary metabolites. Column chromatography is a widely used technique for this purpose.

5.3.1 Silica Gel Column Chromatography

This technique separates compounds based on their polarity.

-

Materials:

-

Crude extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvents of varying polarity (e.g., hexane, ethyl acetate, methanol)

-

Collection tubes

-

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack the chromatography column with the silica gel slurry.[27]

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried extract-silica mixture onto the top of the packed column.[19]

-

Elute the column with a solvent system of increasing polarity (a gradient). Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).[3][19]

-

Collect fractions of the eluate in separate tubes.

-

Analyze the fractions by thin-layer chromatography (TLC) or another analytical technique to identify the fractions containing the desired compound(s).

-

Combine the fractions containing the pure compound and evaporate the solvent.

-

5.3.2 High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for the final purification of compounds.

-

Materials:

-

Partially purified fraction from column chromatography

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Collection vials

-

-

Procedure:

-

Dissolve the sample in a suitable solvent.

-

Filter the sample through a syringe filter to remove any particulate matter.

-

Inject the sample onto the HPLC column.

-

Elute the column with a mobile phase gradient. For a C18 column, a typical gradient would be an increasing concentration of acetonitrile in water.[9][28]

-

Monitor the eluate with a detector (e.g., UV-Vis detector) and collect the peaks corresponding to the individual compounds.

-

Evaporate the solvent from the collected fractions to obtain the pure compound.

-

Characterization of Secondary Metabolites

Once a pure compound is isolated, its chemical structure needs to be elucidated. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

5.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

Procedure:

-

Dissolve a small amount of the pure compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to an NMR tube.

-

Acquire a series of NMR spectra, including 1H NMR, 13C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).[29][30]

-

Analyze the spectra to determine the connectivity of atoms and the stereochemistry of the molecule.

-

5.4.2 Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound.

-

Procedure:

-

Dissolve a small amount of the pure compound in a suitable solvent.

-

Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[9][31]

-

Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of the compound.

-

Fragmentation patterns in the mass spectrum can provide additional structural information.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the investigation of Aspergillus secondary metabolites.

Caption: General Experimental Workflow for Isolation and Characterization.

Caption: Workflow for Bioactivity Screening of Pure Compounds.

Conclusion

The secondary metabolites produced by Aspergillus species represent a treasure trove of chemical diversity with immense potential for the development of new therapeutic agents. Understanding the classes of these compounds, their biosynthetic pathways, and the intricate regulatory networks that control their production is crucial for harnessing this potential. The detailed experimental protocols provided in this guide offer a practical framework for researchers to cultivate these fascinating fungi and to isolate, purify, and characterize their unique secondary metabolites. Continued exploration of the Aspergillus metabolome, guided by genomic insights and advanced analytical techniques, promises to uncover novel bioactive compounds that can address pressing challenges in medicine and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. The Roles of a Conserved MAP Kinase Pathway in the Regulation of Development and Secondary Metabolism in Aspergillus Species - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 3. The chemical identification and analysis of Aspergillus nidulans secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspergillus Oxylipin Signaling and Quorum Sensing Pathways Depend on G Protein-Coupled Receptors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolite extractions - ActinoBase [actinobase.org]

- 8. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Aspergillus nidulans MAPK Module AnSte11-Ste50-Ste7-Fus3 Controls Development and Secondary Metabolism | PLOS Genetics [journals.plos.org]

- 14. MAPK pathway-related tyrosine phosphatases regulate development, secondary metabolism and pathogenicity in fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.usgs.gov [pubs.usgs.gov]

- 16. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. G-protein-coupled Receptors in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. biorxiv.org [biorxiv.org]

- 23. jabonline.in [jabonline.in]

- 24. researchgate.net [researchgate.net]

- 25. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Extraction and characterization of bioactive secondary metabolites from lactic acid bacteria and evaluating their antifungal and antiaflatoxigenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Landscape of Aspochalasin M: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction